molecular formula C11H16ClN3O B1476907 4-Chloro-6-(2-(methoxymethyl)piperidin-1-yl)pyrimidine CAS No. 2025909-21-9

4-Chloro-6-(2-(methoxymethyl)piperidin-1-yl)pyrimidine

Cat. No.: B1476907
CAS No.: 2025909-21-9
M. Wt: 241.72 g/mol
InChI Key: KQPSIYZQQRPECP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-6-(2-(methoxymethyl)piperidin-1-yl)pyrimidine is a versatile chemical building block designed for advanced research and drug discovery applications. This compound features a chloropyrimidine core, a privileged scaffold in medicinal chemistry known for its ability to interact with diverse biological targets through hydrogen bonding and as a bioisostere for other aromatic systems . The chloro substituent at the 4-position serves as an excellent leaving group, enabling efficient nucleophilic aromatic substitution (SNAr) reactions to introduce a wide range of amines, alcohols, and other nucleophiles, thereby facilitating rapid structure-activity relationship (SAR) exploration . The piperidine moiety, further functionalized with a methoxymethyl group, is a common pharmacophore that can enhance solubility and influence the molecule's pharmacokinetic profile. Pyrimidine-based compounds have demonstrated a broad spectrum of biological activities, making them central to investigations in areas such as anticancer , antimicrobial , anti-inflammatory , and antiviral research. As a key synthetic intermediate, this compound is intended for the synthesis of more complex molecules for high-throughput screening and the development of targeted therapies. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-chloro-6-[2-(methoxymethyl)piperidin-1-yl]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClN3O/c1-16-7-9-4-2-3-5-15(9)11-6-10(12)13-8-14-11/h6,8-9H,2-5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQPSIYZQQRPECP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1CCCCN1C2=CC(=NC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-Chloro-6-(2-(methoxymethyl)piperidin-1-yl)pyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and its applications in drug discovery, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound features a pyrimidine ring substituted with a chloro group at the 4-position and a methoxymethyl-piperidinyl group at the 6-position. This unique structure enhances its lipophilicity and ability to interact with biological membranes, which is critical for its pharmacological effects.

Research indicates that this compound exhibits several biological activities, primarily through enzyme inhibition and receptor modulation:

  • Enzyme Inhibition : The compound has been studied for its inhibitory effects on various kinases, including PKB (Protein Kinase B). It demonstrates ATP-competitive inhibition, which is crucial for regulating cellular signaling pathways involved in cancer progression .
  • Antiviral Activity : Some derivatives of pyrimidine compounds have shown promising antiviral properties. For instance, related structures have demonstrated significant efficacy against influenza viruses, showcasing their potential as antiviral agents .

Biological Activity Data

The biological activity of this compound can be summarized in the following table:

Activity Target IC50 (µM) Selectivity
PKB InhibitionPKB (AGC kinase family)0.87 - 12.91High against PKA
Antiviral ActivityInfluenza A virus< 1.0Not specified
Anticancer ActivityMCF-7 (breast cancer cells)1.75 - 9.46Better than 5-FU
Enzyme SelectivityLeishmania NMT vs Human NMT>660-foldHigh selectivity

Case Studies

Several studies have explored the efficacy of pyrimidine derivatives in various therapeutic contexts:

  • Anticancer Studies : In vitro studies have shown that compounds similar to this compound exhibit significant cytotoxicity against cancer cell lines, including MCF-7 and MDA-MB-231. These compounds were noted for their ability to induce apoptosis through caspase activation .
  • Antiviral Efficacy : A recent study highlighted the antiviral properties of related pyrimidines against both Oseltamivir-sensitive and resistant strains of influenza A. The lead compound demonstrated a reduction in viral load in infected mice models, indicating its potential as a therapeutic agent .
  • Selectivity Profiles : Research has emphasized the selectivity of these compounds for specific kinases over others, which is essential for minimizing off-target effects in therapeutic applications. The selectivity index observed in various studies suggests favorable profiles for drug development .

Scientific Research Applications

Anticancer Applications

Mechanism of Action
The compound has been investigated for its role as an inhibitor of BCL6, a transcriptional repressor implicated in the pathogenesis of diffuse large B-cell lymphoma (DLBCL). Research indicates that certain derivatives can induce the degradation of BCL6, thereby inhibiting tumor growth. The optimization of pharmacokinetic properties has led to the development of analogs that effectively reduce BCL6 levels in xenograft mouse models after oral administration .

Case Study: BCL6 Degraders
A study highlighted a series of benzimidazolone inhibitors that were optimized to enhance their efficacy against BCL6. The incorporation of piperidine derivatives, including those structurally similar to 4-Chloro-6-(2-(methoxymethyl)piperidin-1-yl)pyrimidine, demonstrated significant improvements in binding affinity and potency against DLBCL cell lines. The structural modifications were aimed at increasing hydrophobic interactions within the binding pocket, which is crucial for enhancing biological activity .

Enzyme Inhibition

Phosphatidylinositol 3-Kinase (PI3K) Inhibition
The compound's structural framework allows it to function as an inhibitor of phosphatidylinositol 3-kinase (PI3K), an enzyme involved in various cellular processes such as growth and proliferation. PI3K inhibitors have gained attention due to their potential in treating cancers characterized by aberrant PI3K signaling pathways. The synthesis and evaluation of pyrimidine derivatives have shown promise in selectively targeting specific PI3K isoforms .

Synthetic Approaches and Functionalization

Synthesis Techniques
Recent advancements in synthetic methodologies have facilitated the preparation of diverse pyrimidine derivatives. Techniques such as microwave-assisted synthesis and various coupling reactions have been employed to enhance yield and purity. The functionalization of the pyrimidine core is crucial for tailoring biological activity and improving pharmacological profiles .

Data Tables

The following table summarizes key findings related to the applications of this compound:

Application Mechanism References
Anticancer (BCL6 Inhibition)Induces degradation of BCL6, reducing tumor growth
Enzyme Inhibition (PI3K)Inhibits PI3K activity, affecting cell proliferation
Synthetic ApproachesMicrowave-assisted synthesis enhances yield

Comparison with Similar Compounds

Structural Analogs with Piperidine Substitutions

4-Chloro-6-[3-(fluoromethyl)-1-piperidinyl]pyrimidine
  • Molecular Formula : C₁₀H₁₃ClFN₃
  • Molecular Weight : 229.68 g/mol
  • Key Differences : Fluoromethyl group at the piperidine 3-position instead of methoxymethyl. Fluorine’s electronegativity increases metabolic stability and lipophilicity compared to the methoxy group.
  • Applications: Potential as a radioligand due to fluorine’s suitability for isotopic labeling .
4-Chloro-6-[4-(trifluoromethyl)piperidin-1-yl]pyrimidine
  • Molecular Formula : C₁₀H₁₁ClF₃N₃
  • Molecular Weight : 281.66 g/mol
  • Key Differences: Trifluoromethyl group at the piperidine 4-position.
  • Applications : Explored in kinase inhibitor development .
4-Chloro-6-[4-(2-fluorophenyl)piperazin-1-yl]pyrimidine
  • Molecular Formula : C₁₄H₁₄ClFN₄
  • Molecular Weight : 292.74 g/mol
  • Key Differences : Piperazine ring substituted with a 2-fluorophenyl group. The aromatic moiety may enhance π-π stacking interactions in receptor binding.
  • Applications : Building block for CNS-targeting agents due to piperazine’s prevalence in neuropharmacology .

Analogs with Varied Substituents on Pyrimidine

4-Chloro-6-methoxy-2-(4-(methylsulfonyl)phenyl)pyrimidine
  • Molecular Formula : C₁₂H₁₂ClN₂O₃S
  • Molecular Weight : 313.75 g/mol
  • Key Differences : Methoxy group at position 6 and a methylsulfonylphenyl group at position 2. The sulfonyl group improves solubility and hydrogen-bonding capacity.
  • Applications : Intermediate in radioligand synthesis for imaging studies .
4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine
  • Molecular Formula : C₁₀H₁₆N₄
  • Molecular Weight : 192.27 g/mol
  • Key Differences : Methyl group at position 4 and an amine at position 2. The amine group facilitates hydrogen bonding, critical for DNA intercalation or enzyme inhibition.
  • Applications : Crystal structure studies for drug design .

Preparation Methods

Nucleophilic Aromatic Substitution (S_NAr) on 4,6-Dichloropyrimidine

One of the primary routes to synthesize 4-chloro-6-substituted pyrimidines involves the selective nucleophilic aromatic substitution of one chlorine atom in 4,6-dichloropyrimidine with a suitable amine nucleophile.

  • Starting materials: 4,6-dichloropyrimidine and 2-(methoxymethyl)piperidine (or its protected derivative).
  • Reaction conditions: Typically conducted in polar aprotic solvents such as 1,4-dioxane or iso-propanol, in the presence of a base like triethylamine or potassium phosphate.
  • Temperature: Around 0°C to room temperature, sometimes elevated to 110°C for extended times (up to 24 h) to ensure complete substitution.
  • Catalysts/additives: Copper(I) iodide (CuI) and ethylenediamine (En) as ligands can be used to facilitate the amination step, especially when harsher conditions are required.

This method selectively replaces the chlorine at the 6-position with the piperidinyl group, leaving the chlorine at the 4-position intact for further functionalization if needed.

Reductive Amination Using Piperidine Derivatives

An alternative synthetic strategy involves the formation of the piperidinyl substituent via reductive amination of a pyrimidine aldehyde intermediate.

  • Key intermediate: A pyrimidine-4-carboxaldehyde derivative.
  • Reagents: 2-(methoxymethyl)piperidine or its amine precursor.
  • Catalysts: Palladium catalysts for hydrogenation or other reducing agents.
  • Process: The aldehyde reacts with the amine to form an imine intermediate, which is then reduced to yield the secondary amine linkage.

This reductive amination step is often combined with palladium-mediated cross-coupling reactions (Suzuki-type) to introduce other substituents on the pyrimidine ring, allowing for structural diversity.

Palladium-Catalyzed Cross-Coupling Reactions

The Suzuki-Miyaura coupling is employed to introduce various aryl or heteroaryl groups at the pyrimidine ring, enabling further modification of the compound.

  • Reagents: Boronic acids or boronate esters corresponding to the desired substituent.
  • Catalyst: Pd(PPh3)4 or similar palladium complexes.
  • Base: Potassium carbonate (K2CO3) or potassium phosphate (K3PO4).
  • Solvent: Aqueous dioxane or other compatible solvents.
  • Temperature: Reflux conditions or elevated temperatures (e.g., 80–110°C).

This method can be applied before or after the amination step, depending on the desired substitution pattern.

Detailed Reaction Scheme and Conditions

Step Reaction Type Reactants / Reagents Conditions Outcome / Notes
1 Nucleophilic Aromatic Substitution (S_NAr) 4,6-dichloropyrimidine + 2-(methoxymethyl)piperidine 1,4-dioxane, CuI/En, K3PO4, 110°C, 24 h Selective substitution at 6-position yields this compound
2 Reductive Amination Pyrimidine-4-carboxaldehyde + 2-(methoxymethyl)piperidine Pd catalyst, hydrogen or reducing agent Formation of secondary amine linkage at pyrimidine ring
3 Suzuki-Miyaura Cross-Coupling Pyrimidine intermediate + boronic acid/ester + Pd catalyst Aqueous dioxane, K2CO3, reflux Introduction of aryl or heteroaryl substituents on pyrimidine ring

Research Findings and Optimization Notes

  • The nucleophilic aromatic substitution step is highly dependent on the amine nucleophile's nucleophilicity and steric hindrance. The presence of the methoxymethyl substituent on the piperidine nitrogen can influence the reaction rate and selectivity.
  • The use of copper(I) iodide with ethylenediamine as a ligand significantly improves the amination yield and selectivity at elevated temperatures (around 110°C for 24 hours).
  • Reductive amination combined with palladium-catalyzed cross-coupling allows for a modular approach to synthesize a variety of substituted pyrimidines, including the target compound with high purity.
  • Purification typically involves extraction with dichloromethane, washing with brine, drying over anhydrous sodium sulfate, and column chromatography using ethyl acetate/hexane mixtures.
  • The final compound can be converted into pharmaceutically acceptable salts by treatment with inorganic or organic acids such as hydrochloric acid, trifluoroacetic acid, or methanesulfonic acid to improve solubility and stability.

Summary Table of Preparation Methods

Method Key Reagents Catalysts / Additives Conditions Advantages Limitations
Nucleophilic Aromatic Substitution 4,6-Dichloropyrimidine + 2-(methoxymethyl)piperidine CuI, ethylenediamine, K3PO4 110°C, 24 h, 1,4-dioxane High selectivity, straightforward Requires elevated temperature, long reaction time
Reductive Amination Pyrimidine aldehyde + 2-(methoxymethyl)piperidine Pd catalyst, reducing agent Room temp to mild heating Versatile, allows diverse substituents Requires synthesis of aldehyde intermediate
Suzuki-Miyaura Coupling Boronic acid/ester + pyrimidine intermediate Pd(PPh3)4, K2CO3 Reflux in aqueous dioxane Enables structural diversity Sensitive to moisture, requires Pd catalyst

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-6-(2-(methoxymethyl)piperidin-1-yl)pyrimidine
Reactant of Route 2
Reactant of Route 2
4-Chloro-6-(2-(methoxymethyl)piperidin-1-yl)pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.